molecular formula C19H27NO4 B3113286 tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate CAS No. 1946017-76-0

tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate

Cat. No.: B3113286
CAS No.: 1946017-76-0
M. Wt: 333.4
InChI Key: GMBMJUCZTQHNDM-GARXDOFDSA-N
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Description

tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate is a synthetic organic compound with the molecular formula C19H27NO4 It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and an oxan-2-yloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Oxan-2-yloxyphenyl Group: This step involves the attachment of the oxan-2-yloxyphenyl group to the cyclopropyl ring. This can be achieved through a nucleophilic substitution reaction.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-2-yloxyphenyl group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1S,2R)-rel-2-[4-(Methoxy)phenyl]cyclopropyl]carbamate
  • tert-butyl N-[(1S,2R)-rel-2-[4-(Ethoxy)phenyl]cyclopropyl]carbamate
  • tert-butyl N-[(1S,2R)-rel-2-[4-(Propoxy)phenyl]cyclopropyl]carbamate

Uniqueness

tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate is unique due to the presence of the oxan-2-yloxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(21)20-16-12-15(16)13-7-9-14(10-8-13)23-17-6-4-5-11-22-17/h7-10,15-17H,4-6,11-12H2,1-3H3,(H,20,21)/t15-,16+,17?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBMJUCZTQHNDM-GARXDOFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)OC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate
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tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate
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tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate
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tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate
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tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate
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tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate

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